molecular formula C5H15NOSi B8669563 O-(2-trimethylsilylethyl)hydroxylamine

O-(2-trimethylsilylethyl)hydroxylamine

Cat. No.: B8669563
M. Wt: 133.26 g/mol
InChI Key: GWCBVFMHGHMALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-trimethylsilylethyl)hydroxylamine is a chemical compound with the molecular formula C5H16ClNOSi. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-trimethylsilylethyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:

  • Hydroxylamine reacts with trimethylsilyl chloride.
  • A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
  • The product is then purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2-trimethylsilylethyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form oximes or nitrones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitrones.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(2-trimethylsilylethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-trimethylsilylethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances its stability and reactivity. In biological systems, it can interact with enzymes and other biomolecules, leading to modifications that can be studied for various applications.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, which is less stable and reactive compared to its trimethylsilyl derivative.

    O-(Trimethylsilyl)hydroxylamine: A similar compound with a different substitution pattern.

    Hydroxylammonium chloride: Another derivative of hydroxylamine with different properties and applications.

Uniqueness

O-(2-trimethylsilylethyl)hydroxylamine is unique due to its enhanced stability and reactivity, making it a valuable reagent in organic synthesis and scientific research. The presence of the trimethylsilyl group provides additional protection and allows for selective reactions that are not possible with other hydroxylamine derivatives.

Properties

Molecular Formula

C5H15NOSi

Molecular Weight

133.26 g/mol

IUPAC Name

O-(2-trimethylsilylethyl)hydroxylamine

InChI

InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3

InChI Key

GWCBVFMHGHMALR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.